Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-
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Overview
Description
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid is a chemical compound with the molecular formula C5H6N2O3S It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives, including esters and amides.
Scientific Research Applications
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing the thiadiazole ring.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism . Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways .
Comparison with Similar Compounds
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Less commonly studied but also exhibits interesting biological activities.
1,2,5-Thiadiazole:
The uniqueness of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Biological Activity
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- is a compound characterized by its thiadiazole moiety, which is known for a variety of biological activities. This article explores the biological activity of this specific compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C5H6N2O3S
- Molecular Weight : 174.18 g/mol
- IUPAC Name : 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid
- CAS Number : 1598205-76-5
The biological activity of 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid is primarily attributed to its interaction with various molecular targets. The compound's thiadiazole ring may disrupt bacterial cell membranes or inhibit key enzymes involved in metabolic pathways. This mechanism is similar to other thiadiazole derivatives which have shown significant antimicrobial effects.
Antimicrobial Activity
Numerous studies have documented the antimicrobial properties of thiadiazole derivatives. Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- has been reported to exhibit notable activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Bacillus subtilis | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
Research has indicated that compounds containing the thiadiazole structure can possess anticancer properties. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and U2OS:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 0.70 |
U2OS | 0.69 |
These results highlight the potential of acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]- as a candidate for further anticancer drug development .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Potential : In vitro studies conducted on different cancer cell lines revealed that the compound could inhibit cell proliferation effectively at low concentrations. The presence of the thiadiazole ring was crucial for enhancing its bioactivity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of related thiadiazole compounds indicated favorable absorption and distribution characteristics, suggesting that acetic acid derivatives could be viable candidates for oral administration in therapeutic settings .
Properties
Molecular Formula |
C5H6N2O3S |
---|---|
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-3-6-5(11-7-3)10-2-4(8)9/h2H2,1H3,(H,8,9) |
InChI Key |
WZIRNDLNZZLAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)OCC(=O)O |
Origin of Product |
United States |
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